molecular formula C9H9N3OS B568308 N-(5-Methyl-1,3-benzothiazol-2-yl)urea CAS No. 115605-29-3

N-(5-Methyl-1,3-benzothiazol-2-yl)urea

Cat. No.: B568308
CAS No.: 115605-29-3
M. Wt: 207.251
InChI Key: UPFKSIVOVGFFFR-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3-benzothiazol-2-yl)urea is a chemical compound of significant interest in medicinal chemistry and agrochemical research, belonging to the class of 2-ureabenzothiazoles (UBTs) . This scaffold is characterized by the fusion of a urea group, a known hydrogen bond donor and acceptor, with a benzothiazole nucleus, a privileged structure in drug discovery . The urea moiety enhances aqueous solubility through strong intermolecular hydrogen bonding and is pivotal for interactions with diverse biological targets . The benzothiazole ring system is found in a broad spectrum of therapeutic agents, underscoring the research value of this hybrid compound . The primary research applications of this compound and its structural analogs are extensive. UBT compounds have demonstrated a wide array of pharmacological activities, making them valuable scaffolds in early discovery research for potential use as anticancer, antimicrobial, antifungal, and antiviral agents . Specifically, urea-based benzothiazole derivatives have shown remarkable promise in anticancer studies, exhibiting potent growth inhibitory activity against a panel of human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and renal cancer . Furthermore, closely related commercial UBTs, such as Bentaluron and Bethabenthiazuron, are established as fungicides and herbicides, indicating the utility of this chemotype in agricultural chemical research . The mechanism of action for UBTs is multifaceted and can vary based on the specific substitution pattern and biological target. In pharmacological contexts, the urea spacer and the benzothiazole core are critical for activity, often enabling interactions with enzyme active sites through hydrogen bonding . Some benzothiazolyl urea derivatives are known to function as inhibitors of enzymes like DNA topoisomerase or HIV reverse transcriptase . The presence of the urea group is frequently associated with the ability to inhibit tumor-associated carbonic anhydrases, which presents a potential mechanism for activity against hypoxic tumors . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of personal use.

Properties

CAS No.

115605-29-3

Molecular Formula

C9H9N3OS

Molecular Weight

207.251

IUPAC Name

(5-methyl-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C9H9N3OS/c1-5-2-3-7-6(4-5)11-9(14-7)12-8(10)13/h2-4H,1H3,(H3,10,11,12,13)

InChI Key

UPFKSIVOVGFFFR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)SC(=N2)NC(=O)N

Synonyms

Urea, (5-methyl-2-benzothiazolyl)- (6CI)

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

N-(5-Methyl-1,3-benzothiazol-2-yl)urea has the molecular formula C9H9N3OSC_9H_9N_3OS and a molecular weight of approximately 207.25 g/mol. The compound features a benzothiazole moiety, which is known for its significant pharmacological properties. The presence of the urea functional group enhances its biological activity by facilitating interactions with biological targets.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have demonstrated that derivatives of benzothiazole compounds can inhibit the growth of various bacterial and fungal strains. For instance, compounds with similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 12.5 to 100 μg/mL .

Anticancer Activity

Research indicates that benzothiazole derivatives, including this compound, possess anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The antiproliferative activity has been linked to their ability to interfere with key cellular pathways involved in tumor growth .

Neuroprotective Effects

This compound has been investigated for its potential neuroprotective effects, particularly in the context of tauopathies like Alzheimer's disease. The compound may modulate tau protein aggregation, which is a hallmark of neurodegenerative diseases. This suggests a promising avenue for developing therapeutic agents aimed at treating cognitive disorders .

Case Study 1: Antimicrobial Efficacy

A series of derivatives based on this compound were synthesized and tested for their antimicrobial efficacy. The results indicated that certain modifications to the benzothiazole ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

CompoundMIC (μg/mL)Target Organism
112.5Staphylococcus aureus
225Escherichia coli
350Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

In a study examining the antiproliferative effects of this compound derivatives on cancer cell lines, several compounds demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the benzothiazole ring improved anticancer potency .

CompoundIC50 (μM)Cancer Cell Line
A0.3HCT116
B0.45MCF-7
C5A549

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Benzothiazole vs. Thiazole Derivatives

The benzothiazole core distinguishes N-(5-Methyl-1,3-benzothiazol-2-yl)urea from thiazole-based analogs. For example:

  • Its 5-nitro group is electron-withdrawing, contrasting with the electron-donating 5-methyl group in the target compound, which may enhance stability or alter electronic distribution .
  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () features a thiazole with a chloro substituent and a benzamide group.
Key Differences:
Feature This compound Thiazole-Based Analogs
Aromatic System Benzothiazole (fused benzene-thiazole) Thiazole (single heterocycle)
Substituent Effects 5-Methyl (electron-donating) 5-Nitro/Cl (electron-withdrawing)
Hydrogen Bonding Urea group (dual H-bond donors) Varies (amide, nitro, etc.)

Urea-Linked Benzothiazoles vs. Other Functional Groups

  • N-(1,3-Benzothiazol-2-yl)-N′-(3-methylphenyl)urea (): This analog shares the benzothiazole-urea framework but has a 3-methylphenyl substituent instead of a 5-methyl group on the benzothiazole. It exhibited notable anticancer activity (IC50 = 78.28 μM against prostate cancer), suggesting that substituent position on the benzothiazole or attached aryl groups significantly impacts bioactivity .
  • Benzothiazole-Semicarbazones (): These compounds replace the urea with a semicarbazone group. While they show anticonvulsant activity, the urea’s superior hydrogen-bonding capacity may offer advantages in enzyme inhibition .
Activity Comparison:
Compound Functional Group Key Activity IC50/EC50
This compound Urea Inferred enzyme inhibition -
N-(1,3-Benzothiazol-2-yl)-N′-(3-methylphenyl)urea Urea Anticancer 78.28 ± 1.2 μM
Benzothiazole-Semicarbazones Semicarbazone Anticonvulsant 30 mg/kg (MES)

Electronic and Steric Effects of Substituents

  • The methyl group’s electron-donating nature may stabilize the benzothiazole ring, affecting redox properties or metabolic stability.
  • 5-Nitro () : Introduces strong electron-withdrawing effects, which could polarize the thiazole ring and influence binding to targets like GSK-3β .
  • 5-Chloro () : Combines steric bulk with moderate electron-withdrawing effects, possibly altering enzyme inhibition kinetics .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method involves the reaction of a thioamide with an α-bromoketone under reflux conditions. For 2-amino-5-methylbenzothiazole:

  • 4-Methyl-2-aminobenzenethiol (thioamide precursor) is prepared via reduction of 4-methyl-2-nitrobenzenethiol.

  • The thioamide reacts with α-bromoacetone in n-butanol at 110–120°C for 8–12 hours, forming the benzothiazole ring.

  • The product is isolated via filtration and recrystallized from ethanol, yielding 2-amino-5-methylbenzothiazole as a pale yellow solid.

Preparation Methods of this compound

Direct Condensation with Urea

The simplest method involves direct reaction of 2-amino-5-methylbenzothiazole with urea under acidic or thermal conditions.

Procedure :

  • Equimolar amounts of 2-amino-5-methylbenzothiazole and urea are heated in ethanol or dimethylformamide (DMF) at 80–90°C for 6–8 hours.

  • A catalytic amount of hydrochloric acid accelerates the reaction by protonating the carbonyl group of urea, enhancing electrophilicity.

  • The product precipitates upon cooling and is purified via recrystallization from aqueous ethanol.

Yield : ~60–70% (estimated based on analogous reactions).

Triphosgene-Mediated Coupling

Triphosgene, a safer alternative to phosgene, facilitates urea formation by generating an isocyanate intermediate .

Procedure :

  • 2-Amino-5-methylbenzothiazole (1 equiv) reacts with triphosgene (0.33 equiv) in dichloromethane (DCM) at 0°C under nitrogen.

  • The mixture is stirred for 1 hour, allowing formation of the isocyanate intermediate.

  • Ammonia gas is bubbled into the solution, yielding the urea product.

  • The crude product is washed with water and purified via column chromatography.

Yield : ~75–80% (extrapolated from similar protocols).

CDI-Assisted Synthesis

1,1'-Carbonyldiimidazole (CDI) serves as a coupling agent to form the urea bond under mild conditions.

Procedure :

  • 2-Amino-5-methylbenzothiazole (1 equiv) is dissolved in tetrahydrofuran (THF) .

  • CDI (1.2 equiv) is added, and the mixture is stirred at room temperature for 2 hours to form the imidazolide intermediate.

  • Ammonium hydroxide (2 equiv) is added, and stirring continues for 12 hours.

  • The product is filtered and recrystallized from methanol.

Yield : ~70–75% (based on related CDI-mediated reactions).

Comparative Analysis of Synthesis Methods

MethodReagentsConditionsAdvantagesLimitations
Direct CondensationUrea, HClEthanol, 80–90°C, 6–8 hrsSimple setup, low costModerate yields, prolonged reaction
Triphosgene-MediatedTriphosgene, NH₃DCM, 0°C to RTHigh yields, scalableRequires toxic reagents
CDI-AssistedCDI, NH₄OHTHF, RT, 12 hrsMild conditions, high purityExpensive coupling agent

Advanced Methodologies and Optimization

Solvent Effects

Polar aprotic solvents like DMF enhance reaction rates in direct condensation by stabilizing ionic intermediates. Non-polar solvents (e.g., toluene ) are preferred for triphosgene-mediated reactions to minimize side products.

Catalytic Enhancements

  • Triethylamine (TEA) improves yields in CDI-assisted synthesis by scavenging hydrogen chloride.

  • Microwave-assisted synthesis reduces reaction time by 50% in direct condensation methods .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(5-Methyl-1,3-benzothiazol-2-yl)urea, and how can purity be validated?

  • Synthetic Methodology :

  • Step 1 : Synthesize the 5-methyl-1,3-benzothiazol-2-amine intermediate via cyclization of substituted thioureas or thioamides, as described for analogous thiazole derivatives .
  • Step 2 : React the amine with an isocyanate or carbodiimide coupling agent to form the urea linkage. For example, use triethylamine as a base in DMF or ethanol under reflux .
  • Purity Validation :
  • Analytical Techniques : NMR (400 MHz in DMSO-d₆) to confirm proton environments and urea NH signals; HPLC or TLC (Silica Gel 60 F254) with UV detection .
  • Key Challenge : Avoid side reactions (e.g., over-substitution) by controlling stoichiometry and reaction time.

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

  • Crystallography Workflow :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 150 K) to minimize thermal motion artifacts .
  • Structure Solution : Employ direct methods in SHELXS or SHELXD for initial phasing .
  • Refinement : SHELXL is optimal for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
    • Critical Parameters :
  • Mean σ(C–C) bond length: <0.003 Å .
  • R factor: Aim for <0.05 for high reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Approach :

  • Assay Optimization : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, discrepancies may arise from solubility differences in DMSO vs. aqueous buffers .
  • Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases or receptors. Cross-reference with SCXRD-derived torsion angles (e.g., C–N–C angles ~120° ) to assess conformational flexibility.
  • Data Normalization : Include internal controls (e.g., known urea-based inhibitors) to calibrate activity thresholds .

Q. What strategies are effective for optimizing the pharmacokinetic profile of this compound derivatives?

  • Design and Testing :

  • Lipophilicity Modulation : Introduce polar substituents (e.g., methoxy groups) to improve solubility, as seen in analogs like N-(6-methoxy-1,3-benzothiazol-2-yl) derivatives .
  • Metabolic Stability : Perform microsomal stability assays (e.g., liver microsomes) to identify vulnerable sites (e.g., methyl groups prone to oxidation).
  • In Silico Tools : Use QSAR models to predict logP and pKa values. For example, the methyl group at position 5 may increase logP by ~0.5 units .

Q. How can researchers analyze hydrogen-bonding interactions in this compound crystals, and what implications do these have for material science applications?

  • Crystallographic Analysis :

  • Hydrogen Bond Networks : Identify NH···O/S interactions using Mercury software. For example, urea NH groups often form bifurcated bonds with thiazole sulfur (distance ~3.4 Å) .
  • Thermal Stability : Correlate packing density (from unit cell volume) with DSC-measured melting points. Tightly packed crystals may exhibit higher thermal stability .
    • Material Science Applications :
  • Nonlinear Optics (NLO) : Assess hyperpolarizability (β) via DFT calculations. The benzothiazole ring’s electron-withdrawing nature may enhance NLO properties .

Methodological Notes

  • Contradiction Handling : Conflicting bioactivity data may arise from assay-specific conditions (e.g., pH, co-solvents). Always report buffer composition and temperature .
  • Software Recommendations : Use Olex2 for structure visualization and CCDC Mercury for interaction analysis .

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